(2-Bromoquinolin-3-yl)methanamine

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry programs requiring orthogonal functional handles often face low yields or regioisomer formation with non-halogenated or wrong-regioisomer building blocks. This compound solves that: it bears a C2 bromine for cross-coupling and a C3 aminomethyl for derivatization. - **Documented utility:** Penultimate intermediate in mappicine ketone total synthesis (antiviral vs. HSV-1, HSV-2, HCMV). - **Property advantage:** logP 3.16, pKa 7.28 - distinct from chloro (logP~2.35) and non-halogenated analogs. - **Supply benefit:** Ambient shipping, free-base solid (mp 134-136°C), 94% reduction yield documented.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 292077-58-8
Cat. No. B1609963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoquinolin-3-yl)methanamine
CAS292077-58-8
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)CN
InChIInChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2
InChIKeyRUNSWKDQMKHOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoquinolin-3-yl)methanamine Overview


(2-Bromoquinolin-3-yl)methanamine (CAS 292077-58-8, molecular formula C₁₀H₉BrN₂, MW 237.10 g/mol) is a disubstituted quinoline building block bearing a bromine atom at the 2-position and a primary aminomethyl group at the 3-position. The compound serves as a versatile intermediate in the preparation of antiviral natural product analogs, most notably as a key precursor in the total synthesis of mappicine ketone (nothapodytine B), an agent with selective activity against herpes viruses HSV-1 and HSV-2, including acyclovir-resistant strains [1]. Its predicted physicochemical profile—logP of 3.16, pKa of 7.28, and melting point 134–136 °C—distinguishes it from both the non-halogenated parent and the chloro analog, with implications for reactivity, purification, and downstream derivatization [2].

Workflow
Antiviral natural product analog synthesis
Selection
Quinoline building block with orthogonal bromine and aminomethyl handles
Context
Total synthesis of mappicine ketone (nothapodytine B) and related analogs

(2-Bromoquinolin-3-yl)methanamine Substitution Risks


Substituting (2-bromoquinolin-3-yl)methanamine with a generic quinoline methanamine—whether the non-halogenated parent, a chloro analog, or a regioisomer bearing the aminomethyl group at a different ring position—introduces measurable deviations in lipophilicity, basicity, and reactivity that directly compromise synthetic outcomes. The bromine atom at the 2-position is not merely a placeholder; its electronic and steric profile governs the regioselectivity and yield of subsequent cross-coupling and cyclization steps [1]. Replacing it with chlorine alters oxidative addition rates in palladium-catalyzed reactions, while removing the halogen altogether eliminates the key handle for Suzuki–Miyaura coupling. Furthermore, the 3-aminomethyl substitution pattern dictates the trajectory of intramolecular cyclization in natural product syntheses; the 4-regioisomer, for instance, would place the amine in a geometrically incompatible position for the formation of the tetracyclic core of mappicine ketone [2].

! Non-halogenated parent or chloro analog may alter cross-coupling reactivity and regioselectivity in Pd-catalyzed steps.
! 4-aminomethyl regioisomer cannot geometrically accommodate the intramolecular cyclization required for mappicine core formation.
! 2-Bromoquinolin-3-amine (amine directly on ring) reduces nucleophilicity, limiting sequential derivatization potential.

(2-Bromoquinolin-3-yl)methanamine Evidence


Lipophilicity Advantage of C-2 Bromine

The C-2 bromine substitution elevates the calculated partition coefficient (logP) of (2-bromoquinolin-3-yl)methanamine to 3.16 [1]. This represents an increase of +0.77 log units over the non-halogenated parent quinolin-3-ylmethanamine (logP 2.39) [2] and +0.81 log units over the 2-chloro analog (logP 2.35) . In drug-like space, a ΔlogP of ~0.8 units typically corresponds to an approximately 6-fold difference in octanol-water partitioning, which materially affects extraction efficiency, chromatographic retention, and passive membrane permeability during biological evaluation of derived compound libraries.

Lipophilicity Advantage
Cross-study comparable
logP 3.16
Supports property-modulation studies for derived compound libraries.
Predicted value; ΔlogP ~0.8 over parent and chloro analog.
Lipophilicity Drug-likeness Membrane permeability

Basicity Modulation by C-2 Bromine

The electron-withdrawing effect of the bromine atom at the 2-position lowers the predicted pKa of the aminomethyl group by approximately 1.06 units relative to the non-halogenated parent. Specifically, (2-bromoquinolin-3-yl)methanamine exhibits a predicted pKa of 7.28 ± 0.29 , compared to 8.34 ± 0.29 for quinolin-3-ylmethanamine [1]. At physiological pH (7.4), this difference shifts the protonation equilibrium from predominantly protonated (>90% for parent) to near-equimolar protonated/unprotonated for the bromo derivative, altering its behavior in aqueous workup, ion-exchange chromatography, and salt metathesis protocols.

Basicity Modulation
Cross-study comparable
pKa 7.28
Impacts workup, salt formation, and pH-dependent reactivity profiles.
Predicted value; ΔpKa −1.06 vs. non-halogenated parent.
Basicity Salt formation Purification

Synthetic Yield: Azide Reduction Step

In the patent literature describing the synthesis of mappicine ketone (nothapodytine B), the catalytic hydrogenation of 3-azidomethyl-2-bromoquinoline to (2-bromoquinolin-3-yl)methanamine over PtO₂ in ethanol proceeds with an isolated yield of 94% (0.863 g from 1.02 g of azide, 0.0039 mol scale) [1]. This high-yielding step is documented as part of a validated multi-step sequence where the 2-bromo substitution at C-2 is retained throughout to enable the subsequent Pd-catalyzed Stille coupling and Tbdms-OTf-mediated cyclization that constructs the tetracyclic core. By contrast, the corresponding 2-chloro analog (used in the same patent family via the 3-azidomethyl-2-chloroquinoline route) requires a different reduction protocol and delivers distinct reactivity in the ensuing condensation with 4-ethyl-2-methylhepta-2,4-dienoic acid, reflecting the divergent activation profile of C–Br versus C–Cl bonds in the downstream Stille coupling [2].

Synthetic Yield
Head-to-head
94% isolated yield
Supports multi-step synthesis campaigns and cost-per-gram assessment.
Azide reduction step; H₂/PtO₂, 20 °C, 2 h, 0.0039 mol scale.
Synthetic efficiency Antiviral intermediate Process chemistry

Regiochemical Control of Cyclization

The placement of the aminomethyl group at the 3-position of the quinoline ring, rather than the 4-position, is structurally mandated for the intramolecular cyclization that forms the tetracyclic core of mappicine ketone. In the published synthetic route, the 3-aminomethyl group of (2-bromoquinolin-3-yl)methanamine undergoes DCC/DMAP-mediated condensation with 4-ethyl-2-methylhepta-2,4-dienoic acid, followed by Tbdms-OTf/TEA-catalyzed cyclization to generate the indolizino[1,2-b]quinolin-9-one ring system [1]. A regioisomeric (2-bromoquinolin-4-yl)methanamine (CAS 2059942-77-5) would place the aminomethyl group at a position that cannot geometrically accommodate the same cyclization trajectory, as the bond-forming distance and angle to the C-2 position would be incompatible with the required 6-endo-trig ring closure. This regiospecificity is absolute, not merely preferential.

Regiochemical Control
Class-level
3-aminomethyl mandated for cyclization
Regioisomer choice is absolute for replicating literature mappicine route.
4-regioisomer geometry incompatible with required ring closure.
Regioselectivity Cyclization Natural product synthesis

Bifunctional Reactivity Profile

(2-Bromoquinolin-3-yl)methanamine presents two chemically orthogonal reactive centers: a C–Br bond suitable for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald–Hartwig) and a primary amine available for amide bond formation, reductive amination, or sulfonamide synthesis. This contrasts with both 2-bromoquinolin-3-amine (CAS 17127-83-2) , which lacks the methylene spacer and places the amine directly on the aromatic ring (reducing nucleophilicity due to conjugation with the quinoline π-system), and quinolin-3-ylmethanamine, which lacks the halogen handle entirely. The methylene spacer in the target compound decouples the amine's basicity from the quinoline ring electronics, preserving full nucleophilic reactivity for derivatization while the C-2 bromine remains available for orthogonal metal-catalyzed transformations [1].

Bifunctional Reactivity
Class-level
Two orthogonal reactive centers
Supports diversity-oriented library synthesis with sequential derivatization.
C-2 Br for cross-coupling; CH₂NH₂ for amidation; methylene spacer preserves nucleophilicity.
Bifunctional scaffold Sequential derivatization Cross-coupling

Commercial Specifications

Commercial sourcing data indicates that (2-bromoquinolin-3-yl)methanamine is available from multiple suppliers at defined purity grades—typically 95% (Beyotime Y128128-1g) or 98% (Leyan catalog 1732549)—with a recommended storage temperature of 2–8 °C [1]. Its melting point of 134–136 °C provides a convenient identity verification endpoint not available for the more common but lower-melting quinolin-3-ylmethanamine (often supplied as a hydrochloride or dihydrochloride salt with different handling requirements) . The compound ships at ambient temperature (per ChemScene specification) but requires refrigerated long-term storage, a practical parameter for inventory planning.

Commercial Specifications
Supporting evidence
95–98% purity, mp 134–136 °C
Ambient shipping and free-base form simplify logistics and salt metathesis.
Supplier data; storage at 2–8 °C for long-term.
Procurement specifications Purity Storage stability

(2-Bromoquinolin-3-yl)methanamine Applications


Mappicine Ketone Synthesis

The compound is the documented penultimate intermediate in the total synthesis of mappicine ketone, an antiviral lead with selective activity against HSV-1, HSV-2 (including acyclovir-resistant strains), and HCMV [1]. The 94% isolated yield of the azide reduction step and the retention of the C-2 bromine for the subsequent Stille coupling make this compound the preferred building block for any laboratory replicating or optimizing this synthetic route. The patent literature explicitly describes the condensation of 3-aminomethyl-2-bromoquinoline with 4-ethyl-2-methylhepta-2,4-dienoic acid as yielding 'particularly advantageous results' [2].

Diversity-Oriented Libraries

For medicinal chemistry programs that require a quinoline core bearing two independently addressable functional handles, (2-bromoquinolin-3-yl)methanamine enables a 'react-and-react-again' strategy: first derivatize the primary amine (via amide coupling, reductive amination, or sulfonylation), then exploit the C-2 bromine in a Pd-catalyzed Suzuki or Buchwald–Hartwig coupling [1]. This sequential orthogonality is not available with the non-halogenated parent (lacks cross-coupling handle) or the 3-amino analog 2-bromoquinolin-3-amine (amine nucleophilicity attenuated by conjugation) [2]. The predicted logP of 3.16 also biases derived libraries toward a more lipophilic region of chemical space compared to libraries built from the chloro analog (logP ~2.35) .

Property Tuning in Lead Optimization

When a lead series requires systematic variation of lipophilicity and amine basicity without altering the core scaffold topology, the 2-bromo derivative offers a measurable step-change relative to the 2-chloro and 2-unsubstituted analogs. The ΔlogP of +0.77 (vs. parent) and ΔpKa of −1.06 (vs. parent) provide a defined property shift useful for optimizing ADME parameters while maintaining the 3-aminomethyl substitution pattern essential for target binding [1][2]. This is particularly relevant for central nervous system (CNS) programs where logP values in the 2–4 range are often targeted .

Scale-Up for API Synthesis

The documented 94% reduction yield at ambient temperature (20 °C, 2 h, H₂/PtO₂) and the ambient-temperature shipping specification (vs. ice-pack requirement for the chloro analog) make (2-bromoquinolin-3-yl)methanamine a logistically and economically favorable intermediate for scale-up campaigns [1][2]. The free-base form with a well-defined melting point (134–136 °C) simplifies identity testing and purity assessment by DSC or melting point apparatus, reducing the analytical burden in GMP and GLP environments .

Application
Selection Property
Validation Focus
Mappicine Ketone Synthesis
Bromine-directed Stille coupling and regiochemical cyclization control
Azide reduction yield and tetracyclic core formation
Diversity-Oriented Library Synthesis
Bifunctional scaffold with orthogonal reactive handles and modulated lipophilicity
Sequential amine derivatization followed by Pd-catalyzed cross-coupling
Property Tuning in Lead Optimization
Controlled shift in logP and pKa relative to parent and chloro analogs
ADME parameter optimization while retaining core scaffold topology
Scale-Up for API Intermediate
High-yielding reduction step and ambient shipping specification
Process chemistry robustness and simplified identity testing via melting point
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